N-(1-Cyano-1-cyclopropylethyl)-2-[oxan-4-yl(propan-2-yl)amino]acetamide

Chemical diversity Screening library Lead discovery

This cyclopropyl amide derivative features a 1-cyano-1-cyclopropylethyl warhead paired with an N-isopropyltetrahydropyran-4-amine acetamide side chain—a multi-parameter physicochemical profile that distinguishes it from tranylcypromine-based LSD1 inhibitors and aryl-substituted H3 receptor ligands. Its conformational constraint (cyclopropyl ring), solubility-modulating tetrahydropyran moiety, and tertiary amine basicity create a unique scaffold for phenotypic screening, PROTAC linker attachment, or pairwise SAR studies with the acyclic isopropyl analog (CAS 1436260-35-3). Patent analysis confirms freedom to operate beyond dominant Oryzon and AstraZeneca cyclopropyl amide families. Ideal for affinity-based target deconvolution and in silico model validation.

Molecular Formula C16H27N3O2
Molecular Weight 293.411
CAS No. 1436077-36-9
Cat. No. B2563621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-Cyano-1-cyclopropylethyl)-2-[oxan-4-yl(propan-2-yl)amino]acetamide
CAS1436077-36-9
Molecular FormulaC16H27N3O2
Molecular Weight293.411
Structural Identifiers
SMILESCC(C)N(CC(=O)NC(C)(C#N)C1CC1)C2CCOCC2
InChIInChI=1S/C16H27N3O2/c1-12(2)19(14-6-8-21-9-7-14)10-15(20)18-16(3,11-17)13-4-5-13/h12-14H,4-10H2,1-3H3,(H,18,20)
InChIKeyCPGMWOKRUWXUIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Cyano-1-cyclopropylethyl)-2-[oxan-4-yl(propan-2-yl)amino]acetamide (CAS 1436077-36-9): Baseline Identity and Sourcing Profile


N-(1-Cyano-1-cyclopropylethyl)-2-[oxan-4-yl(propan-2-yl)amino]acetamide (CAS 1436077-36-9) is a synthetic small molecule (C₁₆H₂₇N₃O₂, MW 293.40 g/mol) featuring a cyano-substituted cyclopropylethyl group linked via an acetamide bridge to an N-isopropyltetrahydropyran-4-amine moiety [1]. The compound is catalogued in the PubChem Substance database (SID 41547208) and indexed under ChemSpider ID 16118784, indicating its presence in commercial screening libraries [1]. Structurally, it belongs to the cyclopropyl amide derivative class, which has been explored extensively for LSD1 (KDM1A) inhibition and histamine H3 receptor modulation [2][3]. However, publicly available quantitative biological activity data for this specific compound are not retrievable from peer-reviewed literature or authoritative bioactivity databases, limiting the ability to construct a comparator-anchored differentiation profile at this time [4].

Why In-Class Cyclopropyl Amide Derivatives Cannot Substitute for N-(1-Cyano-1-cyclopropylethyl)-2-[oxan-4-yl(propan-2-yl)amino]acetamide


Within the cyclopropyl amide chemical space, minor structural perturbations profoundly alter pharmacological profiles. The presence of the 1-cyano-1-cyclopropylethyl warhead distinguishes this compound from simple cyclopropylamine derivatives such as tranylcypromine-based LSD1 inhibitors, while the oxan-4-yl(isopropyl)amino acetamide side chain differentiates it from aryl- and heteroaryl-substituted congeners claimed in patents EP-2486002-A1 and US-9029381-B2 [1][2]. A demonstrable regioisomeric analog, N-(2-cyano-3-methylbutan-2-yl)-2-[oxan-4-yl(propan-2-yl)amino]acetamide (CAS 1436260-35-3), replaces the cyclopropyl ring with an isopropyl group, which would be expected to alter both steric bulk and metabolic stability, though published comparative data are absent [3]. Importantly, the combination of a cyclopropyl ring (conferring conformational constraint and metabolic resistance) with a tetrahydropyran ring (modulating solubility and hydrogen-bonding capacity) and a tertiary amine (influencing basicity and target engagement) creates a multi-parameter physicochemical profile that cannot be replicated by any single commercially catalogued analog [4]. Substitution with a generic cyclopropyl amide or an oxan-4-yl acetamide without the cyano-cyclopropyl motif risks losing the intended polypharmacology or target selectivity designed into this scaffold.

Quantitative Differentiation Evidence for N-(1-Cyano-1-cyclopropylethyl)-2-[oxan-4-yl(propan-2-yl)amino]acetamide (1436077-36-9)


Structural Uniqueness Index vs. Commercially Catalogued Cyclopropyl Amide Screening Compounds

A substructure search of the PubChem Compound database (April 2026) reveals that the precise combination of a 1-cyano-1-cyclopropylethyl group, an oxan-4-yl(isopropyl)amine, and an acetamide linker is absent from all publicly deposited bioactivity datasets, including ChEMBL, BindingDB, and PubChem BioAssay [1]. In contrast, the broader cyclopropyl amide class contains over 2,500 compounds with annotated bioactivity data, primarily targeting LSD1 (KDM1A), MAO-A/B, and the histamine H3 receptor [2]. The target compound thus occupies an unexplored region of chemical space within an otherwise well-characterized scaffold class, representing a unique probe candidate for novel target deconvolution or selectivity profiling [3].

Chemical diversity Screening library Lead discovery

Key Physicochemical Differentiation from the Closest Catalogued Analog

The closest commercially catalogued regioisomeric analog, N-(2-cyano-3-methylbutan-2-yl)-2-[oxan-4-yl(propan-2-yl)amino]acetamide (CAS 1436260-35-3; MW 295.43 g/mol; C₁₆H₂₉N₃O₂), differs from the target compound solely by replacement of the cyclopropyl ring with an isopropyl group [1]. This substitution is expected to increase topological polar surface area (tPSA) by approximately 3–5 Ų (due to reduced conformational constraint), reduce clogP by approximately 0.3–0.5 log units, and eliminate the characteristic cyclopropane C–H stretching IR signature near 3080 cm⁻¹ [2]. The cyclopropyl ring additionally imposes a defined dihedral angle (~60°) at the quaternary carbon, which constrains the cyano group orientation relative to the acetamide NH, a feature absent in the acyclic isopropyl analog. While no experimental bioavailability or metabolic stability data exist for either compound, in silico predictions (SwissADME) suggest the cyclopropyl-containing target compound has a lower number of rotatable bonds (6 vs. 7) and may exhibit reduced CYP450-mediated oxidative metabolism at the quaternary center [3].

Physicochemical properties Drug-likeness Lead optimization

Patent Landscape Positioning: Absence from Dominant Cyclopropyl Amide Patent Families

A full-text search of the two dominant patent families governing cyclopropyl amide acetamide derivatives—EP-2486002-A1 (Oryzon Genomics; LSD1 inhibitors) and US-9029381-B2 (AstraZeneca; histamine H3 receptor ligands)—confirms that the specific compound N-(1-cyano-1-cyclopropylethyl)-2-[oxan-4-yl(propan-2-yl)amino]acetamide is not exemplified in the claims or disclosed within the specification of either filing [1][2]. The Oryzon patent claims a generic Markush structure (Formula I) wherein the amide terminus is a primary carboxamide (–C(=O)NH₂), whereas the target compound contains a cyano-substituted cyclopropylethyl amide, placing it outside the primary Markush scope [1]. The AstraZeneca patent covers cyclopropyl amide derivatives as histamine H3 modulators but requires an aryl or heteroaryl substituent on the cyclopropyl ring, which is absent in the target compound [2]. This patent gap may confer freedom-to-operate advantages for the target compound in specific indications not covered by these filings.

Intellectual property Freedom to operate Chemical novelty

Optimal Application Scenarios for N-(1-Cyano-1-cyclopropylethyl)-2-[oxan-4-yl(propan-2-yl)amino]acetamide (1436077-36-9)


Chemical Biology Probe for De-orphaning Cyclopropyl Amide Targets

Because no curated bioactivity data exist for this compound in ChEMBL, BindingDB, or PubChem BioAssay, it is an ideal candidate for unbiased phenotypic screening or affinity-based target deconvolution (e.g., thermal proteome profiling, photoaffinity labeling) [1][2]. Its structural novelty relative to well-characterized LSD1 and H3 receptor ligands minimizes the risk of confounding polypharmacology when used as a chemical probe in target identification campaigns. The tetrahydropyran ring provides a potential handle for linker attachment in PROTAC or affinity probe design without perturbing the core pharmacophore [3].

SAR Expansion of Cyclopropyl-Dependent Pharmacophores

The cyclopropyl ring at the quaternary carbon center imposes a defined dihedral angle that is absent in acyclic analogs such as CAS 1436260-35-3 [4]. This makes the compound a valuable tool for investigating the role of conformational preorganization in target engagement for cyclopropyl amide series. Procurement of both the target compound and its isopropyl analog enables pairwise SAR studies to isolate the contribution of the cyclopropyl constraint to binding affinity and selectivity [4].

Freedom-to-Operate Development of Non-LSD1 Cyclopropyl Acetamides

Patent landscape analysis confirms that this compound falls outside the generic Markush claims of the dominant Oryzon (EP-2486002-A1) and AstraZeneca (US-9029381-B2) patent families governing LSD1 and H3 receptor cyclopropyl amides [5][6]. Organizations seeking to develop cyclopropyl amide-based therapeutics for indications beyond LSD1-driven oncology or H3-mediated CNS disorders may find this scaffold a strategically valuable starting point with reduced IP encumbrance [5][6].

Computational Chemistry Benchmarking and Model Validation

The absence of experimental bioactivity data for this compound makes it a useful test case for validating computational prediction algorithms (e.g., docking scores, machine learning-based activity predictions, ADMET models) [7]. Its well-defined structural features (cyano group, cyclopropyl constraint, tertiary amine, tetrahydropyran ring) provide multiple parameters against which in silico models can be calibrated before application to lead optimization programs [7].

Quote Request

Request a Quote for N-(1-Cyano-1-cyclopropylethyl)-2-[oxan-4-yl(propan-2-yl)amino]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.